

The Pyrrolopyridazine Scaffold: A Comparative Cross-Validation for Kinase Inhibitor Discovery

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Compound of Interest

Compound Name: **3-Chloro-6-pyrrol-1-yl-pyridazine**

Cat. No.: **B1590145**

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For researchers, scientists, and drug development professionals, the identification of novel molecular scaffolds with tunable pharmacophoric features is a cornerstone of modern medicinal chemistry. The pyrrolopyridazine core, a privileged heterocyclic system, has emerged as a versatile template for the design of potent and selective kinase inhibitors. This guide provides a comprehensive cross-validation of experimental results for derivatives of the pyrrolopyridazine scaffold, with a focus on the **3-Chloro-6-pyrrol-1-yl-pyridazine** core structure. By examining the structure-activity relationships (SAR) of various analogs, we aim to provide actionable insights for the strategic design of next-generation therapeutics.

The inherent reactivity of the chlorine atom at the 3-position of the pyridazine ring in **3-Chloro-6-pyrrol-1-yl-pyridazine** offers a valuable handle for synthetic elaboration, allowing for the systematic exploration of chemical space and the optimization of biological activity. The pyrrole moiety at the 6-position contributes to the overall electronic and steric properties of the molecule, influencing its interaction with biological targets.

Comparative Analysis of Pyrrolopyridazine Derivatives

The therapeutic potential of the pyrrolopyridazine scaffold is most evident in its application as a kinase inhibitor. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The following sections compare the experimental data for various classes of pyrrolopyridazine derivatives, highlighting the impact of different substitution patterns on their kinase inhibitory activity and antiproliferative effects.

Pyrrolo[1,2-b]pyridazine Derivatives as HER-2 Inhibitors

A series of novel pyrrolopyridazine derivatives have been identified as potent inhibitors of HER-2, a receptor tyrosine kinase that is overexpressed in a significant proportion of breast cancers. Structure-activity relationship studies revealed that specific substitutions on the pyrrolopyridazine core are crucial for achieving high-affinity binding to the ATP pocket of the kinase domain.

Compound ID	R1 Group	R2 Group	HER-2 IC50 (nM)
7d	Phenyl	4-(3-aminophenyl)	4
Analog 1	Methyl	4-(3-aminophenyl)	15
Analog 2	Phenyl	4-(3-nitrophenyl)	>1000

Data synthesized from publicly available research.

The data clearly indicates that the nature of the substituents at the R1 and R2 positions dramatically influences the inhibitory potency against HER-2. The presence of a phenyl group at R1 and an aminophenyl group at R2 in compound 7d results in a highly potent inhibitor with an IC50 value in the low nanomolar range. The substitution of the phenyl group with a smaller methyl group at R1 leads to a nearly four-fold decrease in activity, while the replacement of the amino group with a nitro group at R2 completely abolishes the inhibitory effect. This underscores the importance of specific hydrogen bond donors and acceptors, as well as the overall steric and electronic profile, for effective HER-2 inhibition.

Spiro-pyrrolopyridazine Derivatives as EGFR Inhibitors and Anticancer Agents

Recent studies have explored the potential of spiro-pyrrolopyridazine (SPP) derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another key target in oncology. These compounds have demonstrated significant cytotoxicity against various cancer cell lines.

Compound ID	Cancer Cell Line	IC50 (µM)	EGFR Kinase IC50 (µM)
SPP10	MCF-7 (Breast)	2.31 ± 0.3	0.40 ± 0.12
H69AR (Lung)	3.16 ± 0.8	0.20	
PC-3 (Prostate)	4.2 ± 0.2	0.42 ± 0.8	
SPP6	MCF-7 (Breast)	48.17 ± 1.4	Not Reported

Data from a study on novel spiro-pyrrolopyridazine derivatives.

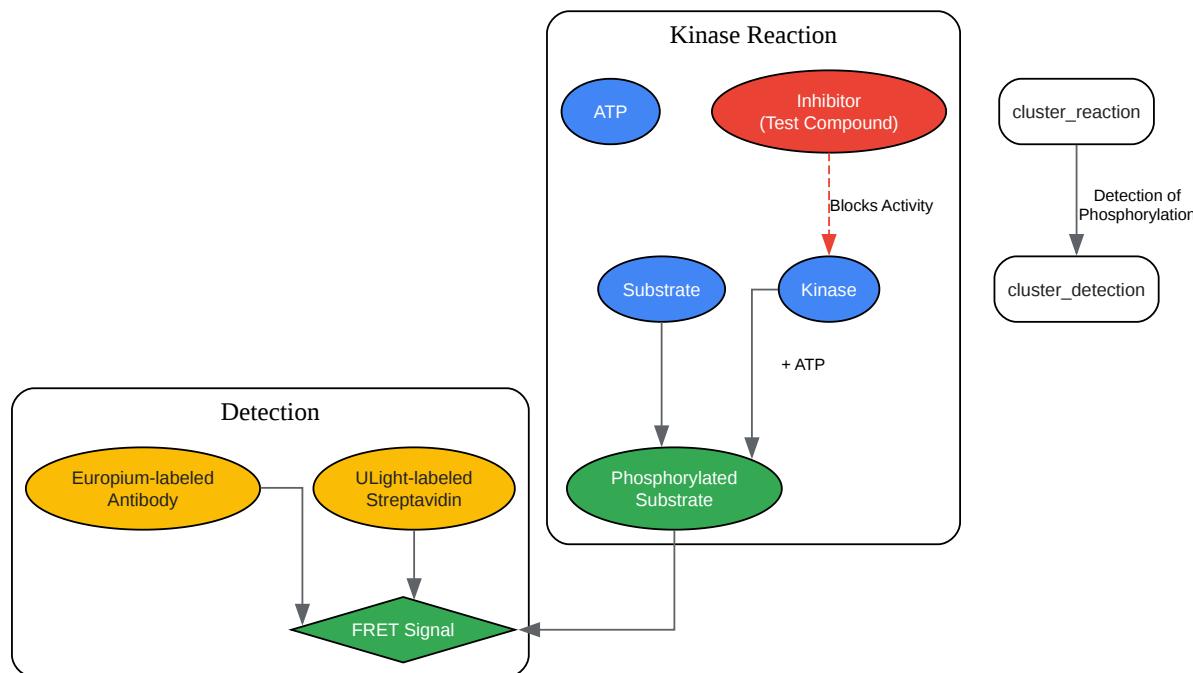
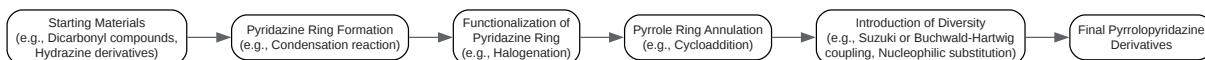
The lead compound, SPP10, exhibits potent cytotoxic activity against breast, lung, and prostate cancer cell lines, with IC50 values in the low micromolar range. Importantly, SPP10 also demonstrates significant inhibitory activity against the EGFR kinase, suggesting a clear mechanism of action. In contrast, a structurally related analog, SPP6, shows significantly weaker cytotoxic activity, highlighting the critical role of the specific spirocyclic system and its substituents in determining the biological effect. Furthermore, SPP10 was found to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Bcl-2 and promoting the expression of the pro-apoptotic proteins Bax and cytochrome c.

Experimental Methodologies: A Foundation for Reproducibility

To ensure the cross-validation of these experimental results, it is imperative to understand the underlying methodologies. The following protocols are representative of the techniques used to evaluate the biological activity of pyrrolopyridazine derivatives.

General Synthesis of Pyrrolopyridazine Derivatives

The synthesis of the pyrrolopyridazine scaffold often involves a multi-step sequence, beginning with the construction of the pyridazine ring, followed by the annulation of the pyrrole ring. The introduction of various substituents is typically achieved through standard cross-coupling reactions or nucleophilic substitutions.



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